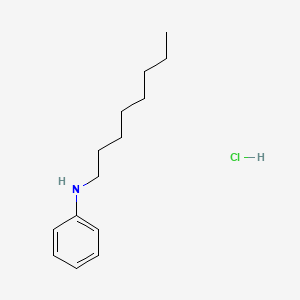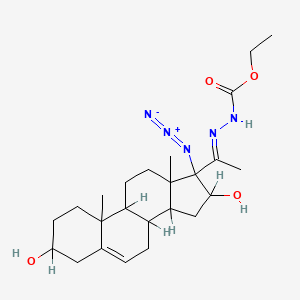
(1-Methylcyclopentyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylcyclopentyl)benzene, also known as 1-methylcyclopentylbenzene, is an organic compound with the molecular formula C12H16. It consists of a benzene ring substituted with a 1-methylcyclopentyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1-Methylcyclopentyl)benzene can be synthesized through various methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of benzene with 1-methylcyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Cycloalkylation Reactions: Another method involves the cycloalkylation of phenol with 1-methylcyclopentene in the presence of catalysts like KU-23 or aluminum phenolate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Methylcyclopentyl)benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in typical EAS reactions such as nitration, sulfonation, halogenation, and alkylation.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4)
Halogenation: Chlorine (Cl2) or bromine (Br2) with a Lewis acid catalyst like FeCl3
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed:
Nitration: Nitro-(1-Methylcyclopentyl)benzene
Halogenation: Chloro-(1-Methylcyclopentyl)benzene or Bromo-(1-Methylcyclopentyl)benzene
Oxidation: Carboxylic acids
Wissenschaftliche Forschungsanwendungen
(1-Methylcyclopentyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (1-Methylcyclopentyl)benzene in chemical reactions typically involves the formation of a carbocation intermediate during electrophilic aromatic substitution. This intermediate is stabilized by the electron-donating effects of the methylcyclopentyl group, which enhances the reactivity of the benzene ring towards electrophiles . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylbenzene: Similar in structure but with a cyclohexyl group instead of a methylcyclopentyl group.
Ethylbenzene: Contains an ethyl group instead of a cycloalkyl group.
Toluene: Contains a methyl group instead of a cycloalkyl group.
Comparison: (1-Methylcyclopentyl)benzene is unique due to the presence of the cyclopentyl ring, which imparts different steric and electronic properties compared to linear alkylbenzenes like ethylbenzene and toluene. The cyclopentyl ring can influence the compound’s reactivity and stability, making it distinct in its chemical behavior .
Eigenschaften
CAS-Nummer |
42774-90-3 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
(1-methylcyclopentyl)benzene |
InChI |
InChI=1S/C12H16/c1-12(9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
LJVPGRVAQLFCHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)


![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)

![N-[3-(Dimethylamino)propyl]glycine ethyl ester](/img/structure/B14148185.png)
![1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B14148191.png)


![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14148210.png)

![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B14148223.png)
